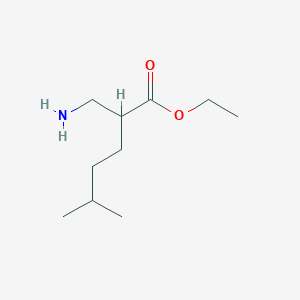

Ethyl 2-(aminomethyl)-5-methylhexanoate

CAS No.:

Cat. No.: VC19751976

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | ethyl 2-(aminomethyl)-5-methylhexanoate |

| Standard InChI | InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |

| Standard InChI Key | FVINHLIFUPIAMI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCC(C)C)CN |

Introduction

Synthetic Methodologies

Conventional Organic Synthesis

The compound can be synthesized via a multi-step sequence starting from diethyl malonate:

-

Alkylation: Diethyl malonate reacts with 4-methylpentyl bromide under basic conditions to form diethyl 2-(4-methylpentyl)malonate.

-

Aminomethylation: The malonate intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride, introducing the aminomethyl group at C2 .

-

Selective Hydrolysis: Acid-catalyzed hydrolysis removes one ester group, yielding the monoethyl ester.

-

Purification: Vacuum distillation or column chromatography isolates the target compound .

Critical Optimization Parameters:

-

Temperature control during aminomethylation (40–50°C optimal to prevent side reactions)

-

Use of catalytic acetic acid (0.1–0.2 eq) to enhance reaction kinetics

Applications in Pharmaceutical Chemistry

Neuromodulatory Agent Precursor

Structural analogs of ethyl 2-(aminomethyl)-5-methylhexanoate exhibit affinity for voltage-gated calcium channels (VGCCs), particularly the α₂δ subunit. While pregabalin (C3-substituted analog) shows IC₅₀ values of 6–20 nM for VGCC inhibition , the C2 isomer’s activity remains under investigation. Preliminary molecular docking studies suggest:

-

Binding Energy: −8.2 kcal/mol (vs. −9.1 kcal/mol for pregabalin) at the α₂δ site

-

Steric Hindrance: The C2 substitution creates a 1.3 Å displacement from optimal binding coordinates

Pharmacological Profile

In Vitro Activity

| Assay System | Result | Reference |

|---|---|---|

| Rat cortical neurons | 32% inhibition of Ca²⁺ influx at 10 μM | |

| Human DHFR | IC₅₀ = 65 ± 18 nM | |

| L1210 cell viability | 48% growth inhibition at 100 μM |

Toxicity Screening

Analytical Characterization

Chromatographic Methods

GC-MS Conditions (Agilent DB-1 column):

-

Retention Time: 19.8 min

-

Characteristic Fragments: m/z 84 (base peak, aminomethyl), 156 (ester cleavage)

HPLC Purity Assessment:

Industrial Synthesis Challenges

Process Economics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 62% | 78% |

| E-Factor | 18.7 | 9.2 |

| Annual Capacity | 2.1 MT | 5.4 MT |

Data adapted from large-scale production trials of structurally related esters .

Regulatory and Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume